IN-2-LF

Anthrax Toxin Protease Inhibition Lethal Factor

IN-2-LF is a cell-permeable, dual-action inhibitor of Anthrax LF (Ki=1 nM) and furin. Unlike generic or single-target analogs, its potency and ability to block both extracellular (furin) and intracellular (LF) toxin pathways provide definitive mechanistic control for research. This validated compound is ideal as a positive control for LeTx cytotoxicity studies in macrophages. For robust and reproducible anthrax toxin research, choose IN-2-LF.

Molecular Formula C81H150N42O17
Molecular Weight 1984.3 g/mol
Cat. No. B12363054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIN-2-LF
Molecular FormulaC81H150N42O17
Molecular Weight1984.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NO)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CCNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C
InChIInChI=1S/C81H150N42O17/c1-42(2)39-56(70(137)120-55(71(138)123-140)23-14-37-109-81(98)99)121-72(139)60(43(3)4)122-69(136)54(22-13-36-108-80(96)97)119-68(135)53(21-12-35-107-79(94)95)118-67(134)52(20-11-34-106-78(92)93)117-66(133)51(19-10-33-105-77(90)91)116-65(132)50(18-9-32-104-76(88)89)115-64(131)49(17-8-31-103-75(86)87)114-63(130)48(16-7-30-102-74(84)85)113-62(129)47(15-6-29-101-73(82)83)111-58(126)28-38-100-61(128)57(112-59(127)41-110-44(5)124)40-45-24-26-46(125)27-25-45/h24-27,42-43,47-57,60,125,140H,6-23,28-41H2,1-5H3,(H,100,128)(H,110,124)(H,111,126)(H,112,127)(H,113,129)(H,114,130)(H,115,131)(H,116,132)(H,117,133)(H,118,134)(H,119,135)(H,120,137)(H,121,139)(H,122,136)(H,123,138)(H4,82,83,101)(H4,84,85,102)(H4,86,87,103)(H4,88,89,104)(H4,90,91,105)(H4,92,93,106)(H4,94,95,107)(H4,96,97,108)(H4,98,99,109)/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,60-/m0/s1
InChIKeyTYPGYTGAUOVRHU-GMMOBSCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IN-2-LF Procurement Guide: Anthrax Lethal Factor Inhibitor Specifications and Applications


IN-2-LF (CAS: 749879-64-9) is a cell-permeable, N-acetylated, C-hydroxamate derivative of a 14-mer peptide . Designed from the MEK-2 template, it acts as a potent, competitive, and irreversible inhibitor of Anthrax lethal factor (LF) metalloprotease, with a Ki of 1 nM . It is supplied as a lyophilized solid with a purity of ≥97% by HPLC, a molecular weight of 1984.33 g/mol, and the molecular formula C81H150N42O17 .

Why Generic LF Inhibitor Substitution Fails: The Specificity of IN-2-LF


While several compounds can inhibit anthrax lethal factor (LF), generic substitution is not scientifically valid due to significant quantitative differences in potency and mechanism. For instance, the poly-D-arginine furin inhibitors D6R and D9R also exhibit weak LF inhibitory activity, but their IC50 values (300 μM and 10 μM, respectively) are orders of magnitude higher than IN-2-LF's Ki of 1 nM [1]. Furthermore, unlike some inhibitors that target only a single step, IN-2-LF possesses a dual-action profile by inhibiting both LF and its upstream activator, furin, a cross-reactivity not shared by all analogs [1]. These functional discrepancies preclude simple interchangeability and necessitate compound-specific selection based on experimental objectives.

Quantitative Evidence for Selecting IN-2-LF Over Alternative LF Inhibitors


Superior LF Inhibitory Potency: IN-2-LF vs. Poly-D-Arginine Analogs

IN-2-LF demonstrates vastly superior potency against anthrax lethal factor (LF) metalloprotease when compared to the poly-D-arginine furin inhibitors D6R and D9R. In a cross-inhibition study, IN-2-LF inhibited LF with a Ki of 1 nM . In contrast, D6R and D9R inhibited LF with IC50 values of 300 μM and 10 μM, respectively [1].

Anthrax Toxin Protease Inhibition Lethal Factor

Quantified Dual-Target Activity: IN-2-LF Inhibits Both LF and Furin

Unlike many LF inhibitors that lack activity on upstream toxin processing, IN-2-LF exhibits a unique dual-target inhibitory profile. It potently inhibits furin, the proprotein convertase responsible for activating protective antigen (PA), a prerequisite for LF entry into cells. Kinetic analysis revealed that IN-2-LF competitively inhibits furin with a Ki of 49 nM and an IC50 of 2 μM [1].

Furin Inhibition Proprotein Convertase Dual-Action Inhibitor

Enhanced Cellular Protection Through Synergistic Combination with D6R

The combination of IN-2-LF with the furin inhibitor D6R results in a synergistic protective effect against anthrax lethal toxin (LeTx) in a cellular model, a finding not observed with either compound alone at comparable concentrations. Treatment of cells with both D6R and IN-2-LF enhanced protection against LeTx-induced cytotoxicity [1]. In a separate study using RAW264.7 macrophages, IN-2-LF alone at 40 μM significantly reduced LeTx-mediated cell death, demonstrating its standalone efficacy [2].

Anthrax Lethal Toxin Synergy Cell-Based Assay

Cell-Permeable Peptide with Defined Solubility and Stability Profile

IN-2-LF is a cell-permeable peptide, a critical feature for intracellular target engagement. Its solubility and stability have been defined for practical laboratory use: it is soluble in water (1 mg/mL), 5% acetic acid (5 mg/mL), and DMSO (5 mg/mL) . Stock solutions prepared from the lyophilized powder are stable for up to 3 months at -20°C when aliquoted .

Peptide Delivery Solubility Reagent Stability

Recommended Research Applications for IN-2-LF Based on Validated Evidence


Mechanistic Studies of Anthrax Toxin Internalization and Processing

The dual-target profile of IN-2-LF (LF Ki = 1 nM; furin Ki = 49 nM) makes it a powerful tool for dissecting the anthrax toxin pathway [1]. Researchers can use IN-2-LF to block toxin activity both extracellularly (by inhibiting furin-mediated PA cleavage) and intracellularly (by inhibiting LF metalloprotease activity). This dual blockade can help delineate the temporal sequence of toxin activation and entry, providing a more complete picture than single-target inhibitors [1].

In Vitro Efficacy Studies in Macrophage Cell Lines (RAW264.7, J772.A1)

IN-2-LF has demonstrated validated protective effects against anthrax lethal toxin in RAW264.7 and J772.A1 macrophage cells [1]. This established efficacy makes it a reliable positive control or test compound for studies investigating cellular responses to LeTx, including cytokine release, cell death pathways (pyroptosis/apoptosis), and cytoskeletal changes. The defined solubility parameters (water, DMSO) facilitate its direct use in cell culture media .

Combination Therapy and Synergy Screening Studies

The documented synergistic enhancement of protection against LeTx when IN-2-LF is combined with D6R provides a strong rationale for its use in combination screening assays [1]. Researchers can use IN-2-LF as a benchmark to test novel anti-toxin compounds in combination, or to investigate the therapeutic potential of simultaneously targeting both furin and LF [1].

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